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molecular formula C7H6F2N2O2 B8717903 (2,2-Difluoro-benzo[1,3]dioxol-4-yl)hydrazine

(2,2-Difluoro-benzo[1,3]dioxol-4-yl)hydrazine

Cat. No. B8717903
M. Wt: 188.13 g/mol
InChI Key: XURBLZHFBJCQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008279B2

Procedure details

The 2,2-Difluoro-benzo[1,3]dioxol-4-ylamine (1.99 g, 11.5 mmol) was cooled and cone hydrochloric acid (10 mL) added. After recooling to 0° C. or less a solution of the sodium nitrite (873 mg, 12.7 mmol) in water (10 mL) was added dropwise. The reaction was stirred at the same temp for 30 min when tin chloride (6.55 g, 34.5 mmol) in hydrochloric acid (10 mL) was added dropwise again keeping temp ea 0° C. (nb initial additions of SnCl2 were very exothermic and the initial thick ppt required a large stirrer to keep things moving). The reaction was stored in the fridge overnight at 0° C. The resulting solid was filtered off, washed with sat NaCl (50 mL) and then ether:hexane 1:2 (50 mL) before drying to give a white solid. The solid was treated with 50% aqueous sodium hydroxide (100 mL) and extracted with ether (3×50 mL). The combined extracts were dried and filtered to give a yellow oil which crystallised to long needles on standing (1.28 g, 60%).
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
873 mg
Type
reactant
Reaction Step Two
Name
tin chloride
Quantity
6.55 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:12])[O:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([NH2:11])[C:4]=2[O:3]1.[N:13]([O-])=O.[Na+].[Sn](Cl)(Cl)(Cl)Cl.Cl[Sn]Cl.[OH-].[Na+]>O.Cl>[F:12][C:2]1([F:1])[O:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([NH:11][NH2:13])[C:4]=2[O:3]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
1.99 g
Type
reactant
Smiles
FC1(OC2=C(O1)C=CC=C2N)F
Step Two
Name
Quantity
873 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
tin chloride
Quantity
6.55 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn]Cl
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After recooling to 0° C. or less
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
was added dropwise again
CUSTOM
Type
CUSTOM
Details
ea 0° C.
CUSTOM
Type
CUSTOM
Details
was stored in the fridge overnight at 0° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
WASH
Type
WASH
Details
washed with sat NaCl (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ether:hexane 1:2 (50 mL) before drying
CUSTOM
Type
CUSTOM
Details
to give a white solid
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallised to long needles

Outcomes

Product
Name
Type
Smiles
FC1(OC2=C(O1)C=CC=C2NN)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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